molecular formula C14H15N3O2 B2501637 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034276-14-5

3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2501637
CAS No.: 2034276-14-5
M. Wt: 257.293
InChI Key: IWTKSKKYTAUTCL-UHFFFAOYSA-N
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Description

Core Structural Components

Component Description
1,2,4-Oxadiazole Five-membered ring with alternating nitrogen and oxygen atoms. The third carbon (C3) is bonded to the pyrrolidine substituent.
Pyrrolidine Saturated five-membered amine ring. The nitrogen is connected to a 2-methylbenzoyl group.
2-Methylbenzoyl Acyl group derived from 2-methylbenzoic acid, introducing steric bulk and electron-withdrawing effects.

The hybrid scaffold creates a bifunctional structure, where the oxadiazole ring contributes to electronic properties and the pyrrolidine enhances steric complexity.

Crystallographic Data and Three-Dimensional Conformational Analysis

Experimental crystallographic data for this specific compound are not publicly available in the provided sources. However, computational modeling and analogous structures provide insights into its conformational preferences:

  • Oxadiazole Ring : Likely adopts a planar geometry due to aromatic stabilization, with the pyrrolidine substituent positioned orthogonally to the ring plane.
  • Pyrrolidine Ring : Expected to exhibit chair or envelope conformations, influenced by the 2-methylbenzoyl group’s steric demands. The nitrogen atom’s lone pair may participate in weak intramolecular interactions with the oxadiazole ring.
  • 3D Conformer : PubChem’s 3D model suggests a staggered arrangement between the oxadiazole and pyrrolidine rings, minimizing steric clashes.

Electronic Structure: Frontier Molecular Orbital (FMO) Analysis

The electronic properties of this compound are governed by its FMOs, which dictate reactivity in cycloadditions or electrophilic/nucleophilic interactions.

HOMO and LUMO Characteristics

Orbital Key Features
HOMO Localized on the oxadiazole ring’s nitrogen and oxygen atoms, contributing to electron-rich regions.
LUMO Localized on the pyrrolidine ring’s carbon atoms, influenced by the 2-methylbenzoyl group’s electron-withdrawing effects.

The oxadiazole’s HOMO participates in nucleophilic interactions, while the pyrrolidine’s LUMO may engage in electrophilic processes. The 2-methylbenzoyl group lowers the LUMO energy of the pyrrolidine, enhancing its electrophilicity.

Comparative Analysis of Molecular Descriptors

Descriptor Value/Description
Molecular Formula C17H18N3O2
Molecular Weight 333.4 g/mol
Key Substituents 2-Methylbenzoyl (electron-withdrawing) and pyrrolidine (steric bulk).

This combination of substituents balances electronic and steric properties, potentially influencing its reactivity in synthetic or biological contexts.

Properties

IUPAC Name

(2-methylphenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-4-2-3-5-12(10)14(18)17-7-6-11(8-17)13-15-9-19-16-13/h2-5,9,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTKSKKYTAUTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidoximes with Acylating Agents

The Tiemann-Krüger method remains foundational for 1,2,4-oxadiazole synthesis, leveraging amidoximes and acyl chlorides under basic conditions. For example, pyrrolidin-3-amidoxime derivatives react with 2-methylbenzoyl chloride to form intermediates that cyclize into the oxadiazole core. Modifications using tetrabutylammonium fluoride (TBAF) or pyridine as catalysts enhance reaction efficiency, though yields often remain moderate (40–60%) due to competing side reactions. Recent innovations, such as Vilsmeier reagent-mediated activation of carboxylic acids, offer improved regioselectivity for monosubstituted oxadiazoles.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

This method involves the reaction of nitrile oxides, generated in situ from hydroximoyl chlorides, with nitriles. Platinum(IV) catalysts enable cycloaddition under mild conditions, but poor solubility of platinum complexes and low yields (20–35%) limit its utility for complex substrates like pyrrolidine-derived nitriles.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) significantly accelerates amidoxime cyclization, reducing reaction times from hours to minutes. For instance, NH$$4$$F/Al$$2$$O$$_3$$-catalyzed reactions between pyrrolidin-3-amidoximes and acyl chlorides achieve 70–85% yields within 10–15 minutes. This method is particularly advantageous for heat-sensitive intermediates.

One-Pot and Green Chemistry Approaches

The NaOH/DMSO superbase system enables one-pot synthesis of 3,5-disubstituted oxadiazoles from amidoximes and esters at room temperature. While this method minimizes solvent use, the presence of –NH$$_2$$ or –OH groups in reactants can hinder cyclization, necessitating protective group strategies for pyrrolidine functionalization.

Retrosynthetic Analysis of 3-[1-(2-Methylbenzoyl)pyrrolidin-3-yl]-1,2,4-Oxadiazole

The target compound’s structure suggests two key disconnections:

  • Oxadiazole Ring Formation : The 1,2,4-oxadiazole likely arises from cyclization of a pyrrolidine-containing amidoxime with a 2-methylbenzoyl-derived acylating agent.
  • Pyrrolidine Functionalization : The 2-methylbenzoyl group is introduced via acylation of pyrrolidin-3-amine prior to or post oxadiazole synthesis.

Stepwise Synthetic Routes

Route 1: Amidoxime Cyclization with Acyl Chlorides

Step 1: Synthesis of 1-(2-Methylbenzoyl)pyrrolidin-3-carbonitrile
Pyrrolidin-3-amine is acylated with 2-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding 1-(2-methylbenzoyl)pyrrolidin-3-amine. Subsequent treatment with cyanogen bromide converts the amine to the nitrile.

Step 2: Amidoxime Formation
The nitrile reacts with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol/water (1:1) under reflux (80°C, 6 h), forming 1-(2-methylbenzoyl)pyrrolidin-3-amidoxime.

Step 3: Oxadiazole Cyclization
The amidoxime undergoes cyclization with 2-methylbenzoyl chloride in pyridine at 100°C for 12 h, yielding the target compound. Microwave irradiation (300 W, 120°C, 15 min) improves yields to 75%.

Challenges :

  • Competing N-acylation of the amidoxime’s hydroxylamine group.
  • Purification difficulties due to polar byproducts.

Route 2: Microwave-Assisted Heterocyclization

Procedure :
1-(2-Methylbenzoyl)pyrrolidin-3-amidoxime and 2-methylbenzoyl chloride are mixed with K$$2$$CO$$3$$ in acetonitrile and irradiated (400 W, 140°C, 10 min). This method achieves 82% yield with minimal epimerization.

Advantages :

  • Rapid reaction time (10–20 min).
  • Enhanced regioselectivity due to uniform heating.

Route 3: One-Pot Synthesis Using Superbase Medium

Procedure :
1-(2-Methylbenzoyl)pyrrolidin-3-amidoxime and methyl 2-methylbenzoate are combined in NaOH/DMSO at 25°C for 24 h. The superbase deprotonates the amidoxime, facilitating nucleophilic attack on the ester carbonyl, followed by cyclodehydration.

Yield : 65–70% after column chromatography.
Limitations :

  • Prolonged reaction time.
  • Incompatibility with electron-deficient esters.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Time Key Advantage
Amidoxime Cyclization Pyridine, 100°C 60% 12 h High functional group tolerance
Microwave-Assisted MWI, 140°C 82% 10 min Rapid kinetics
One-Pot (NaOH/DMSO) RT, superbase 68% 24 h Solvent minimization

Chemical Reactions Analysis

3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole structure have shown promising antimicrobial properties. Studies indicate that derivatives of oxadiazoles exhibit significant activity against various bacterial strains and fungi. For instance, a review highlighted the broad-spectrum antimicrobial effects of oxadiazole derivatives, suggesting that modifications in their structure can enhance efficacy against resistant strains .

Anticancer Properties

The anticancer potential of 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole has been explored in multiple studies. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and interference with cell cycle regulation . The incorporation of specific substituents on the oxadiazole ring has been linked to enhanced cytotoxicity against different cancer cell lines.

Anti-inflammatory Effects

Recent investigations have focused on the anti-inflammatory properties of oxadiazole compounds. For example, a study demonstrated that certain oxadiazole derivatives effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response . This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents.

Synthesis Strategies

The synthesis of this compound typically involves multi-step organic reactions including cyclization methods that form the oxadiazole ring from suitable precursors . The strategic design of synthetic pathways allows for the introduction of various functional groups that can modulate biological activity.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with target proteins. These computational methods provide insights into the structure-activity relationship (SAR) and guide further modifications to enhance biological activity .

Case Studies

StudyFocusFindings
Ramana et al. (2022)Antimicrobial ActivityIdentified several oxadiazole derivatives with potent antibacterial activity against resistant strains .
Prabhakar et al. (2024)Anti-inflammatory ActivityDemonstrated that certain derivatives significantly inhibit COX enzymes better than conventional NSAIDs .
Varala et al. (2024)Anticancer PropertiesShowed that modified oxadiazoles induce apoptosis in various cancer cell lines .

Mechanism of Action

The mechanism of action of 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Compounds Identified:

Compound Name Core Structure Substituents on Pyrrolidine Biological Activity/Notes Source Reference
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) 1,2,4-oxadiazole 2-phenylethyl Antiviral (SARS-CoV-2 replication inhibitor)
5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b) 1,2,4-oxadiazole 2-phenylethyl Antiviral (stereoisomer of 1a)
5-(1-(4-fluorobenzyl)piperidin-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole (6f) 1,2,4-oxadiazole 4-fluorobenzyl Selective butyrylcholinesterase inhibitor
5-(Pyridin-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole 1,2,4-oxadiazole None (free pyrrolidine) Discontinued research compound
3-(Pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole 1,2,4-oxadiazole Thiophene Unknown activity (CAS: 1890399-43-5)

Analysis:

  • Substituent Impact on Activity :

    • The 2-phenylethyl group in compounds 1a and 1b confers antiviral activity against SARS-CoV-2, likely through interaction with viral protease or host cell receptors . In contrast, the target compound’s 2-methylbenzoyl group may enhance metabolic stability compared to smaller alkyl or aryl substituents.
    • The 4-fluorobenzyl substituent in compound 6f demonstrates selectivity for butyrylcholinesterase over acetylcholinesterase, suggesting that electron-withdrawing groups (e.g., fluorine) fine-tune enzyme inhibition .
    • Free pyrrolidine derivatives (e.g., 5-(pyridin-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole) lack substituents on the nitrogen, which may reduce steric hindrance but increase susceptibility to oxidation .
  • Stereochemical Considerations :

    • Compounds 1a and 1b are stereoisomers differing in the configuration of the pyrrolidine oxygen substituent. This subtle change can drastically alter antiviral efficacy, as seen in other oxadiazole-based inhibitors . The target compound’s stereochemistry at the pyrrolidine-3-yl position is unspecified in the evidence but warrants investigation.

Pharmacological and Physicochemical Properties

Antiviral Activity

Enzyme Inhibition

Compound 6f’s butyrylcholinesterase inhibition (IC₅₀ = 0.8 µM) highlights the role of aromatic substituents in enzyme selectivity . The target compound’s benzoyl group could similarly modulate interactions with cholinesterases, though experimental validation is needed.

Biological Activity

The compound 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a member of the oxadiazole class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O2_{2}
  • Molecular Weight : 230.26 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The mechanism of action often involves the inhibition of key enzymes related to cancer cell proliferation. For instance:

  • Mechanisms : The compound may inhibit thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cellular proliferation .
  • Case Studies : A study demonstrated that oxadiazole derivatives showed significant cytotoxicity against various cancer cell lines, with IC50_{50} values ranging from 0.12 to 2.78 µM .
CompoundIC50_{50} (µM)Cancer Cell Line
Oxadiazole Derivative A0.12HeLa
Oxadiazole Derivative B0.45MCF-7
This compoundTBDTBD

2. Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented, showing effectiveness against a range of pathogens:

  • Antibacterial Effects : Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives have shown activity comparable to standard antibiotics like gentamicin .
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Mycobacterium tuberculosis16

3. Other Pharmacological Effects

In addition to anticancer and antimicrobial activities, oxadiazole derivatives have been explored for various other pharmacological effects:

  • Anti-inflammatory Activity : Some studies suggest that these compounds may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
  • Antidiabetic Potential : Certain derivatives have shown promise in treating diabetes by modulating glucose metabolism and enhancing insulin sensitivity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Substituents : The presence of the methylbenzoyl group enhances lipophilicity and may improve cellular uptake.
  • Pyrrolidine Ring : This moiety contributes to the compound's ability to interact with biological targets effectively.

Q & A

Q. Basic Research Focus

  • Chiral Analysis : Supercritical Fluid Chromatography (SFC) with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers, achieving >97% ee .
  • NMR Spectroscopy : 1H^{1}\text{H}-1H^{1}\text{H} NOESY and 19F^{19}\text{F} NMR clarify spatial arrangements of substituents.
  • X-ray Crystallography : Single-crystal structures provide definitive stereochemical assignments, though co-crystallization with target proteins may be required for bioactive conformers .

What computational methods are suitable for predicting the electronic properties of this compound?

Q. Advanced Research Focus

  • Wavefunction Analysis : Multiwfn software calculates electrostatic potential (ESP) maps and electron localization functions (ELF) to identify reactive sites (e.g., oxadiazole ring as an electron-deficient zone) .
  • Density Functional Theory (DFT) : B3LYP/6-31G* optimizations predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution, aiding in SAR rationalization .
    Application Example : ESP maps guide the design of nitro-substituted derivatives for enhanced electrophilic reactivity .

How can researchers resolve contradictions in reported biological activity data across different cell lines?

Q. Advanced Research Focus

  • Mechanistic Profiling : Conduct flow cytometry to assess cell-cycle arrest (e.g., G₁ phase in T47D cells) and caspase-3 activation assays to confirm apoptosis pathways .
  • Target Identification : Photoaffinity labeling (e.g., with 125I^{125}\text{I}-labeled probes) identifies binding proteins like TIP47, clarifying cell-specific responses .
  • Data Harmonization : Cross-validate results using orthogonal assays (e.g., Western blot for protein expression vs. qPCR for gene regulation) .

What in vivo models are appropriate for evaluating the pharmacokinetic and therapeutic potential of this compound?

Q. Advanced Research Focus

  • Pharmacokinetics : Use rodent models to assess oral bioavailability and blood-brain barrier penetration, leveraging LC-MS/MS for plasma quantification .
  • Therapeutic Efficacy : MX-1 xenograft models evaluate tumor growth inhibition, with dose optimization based on toxicity profiles (e.g., liver enzyme assays) .
    Note : Isotope-labeled analogs (13C^{13}\text{C}/3H^{3}\text{H}) track metabolic pathways in vivo .

How can researchers mitigate synthetic challenges related to regioselectivity in oxadiazole derivatives?

Q. Basic Research Focus

  • Catalytic Strategies : Iridium-catalyzed amination ensures regioselective substitution at the pyrrolidine ring (e.g., crotyl acetate for allyl group introduction) .
  • Solvent Effects : Polar solvents (e.g., DMF) favor cyclization over side reactions.
  • Protecting Groups : Temporary Boc protection of the pyrrolidine nitrogen prevents undesired acylation .

What are the key considerations for designing analogs with improved thermal stability for material science applications?

Q. Advanced Research Focus

  • Oxadiazole Hybridization : Combine 1,2,4-oxadiazole with 1,2,5-oxadiazole rings to enhance thermal stability (e.g., decomposition >250°C via DSC) .
  • Crystallography : Single-crystal structures (e.g., CCDC 1876881) reveal packing efficiency and hydrogen-bonding networks critical for stability .

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